4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol
Description
4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol is a boronic ester derivative characterized by a tetrahydro-2H-pyran (oxane) ring substituted at the 4-position with a hydroxymethyl group and a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C17H25BO4, with a molecular weight of 304.20 g/mol and CAS number 1613259-87-2 . The oxan-4-ol group confers unique hydrogen-bonding capabilities and influences solubility, while the boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Properties
Molecular Formula |
C17H25BO4 |
|---|---|
Molecular Weight |
304.2 g/mol |
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol |
InChI |
InChI=1S/C17H25BO4/c1-15(2)16(3,4)22-18(21-15)14-7-5-13(6-8-14)17(19)9-11-20-12-10-17/h5-8,19H,9-12H2,1-4H3 |
InChI Key |
UUMHWLXNQFSQGY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCOCC3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol typically involves the formation of the boronic ester group followed by its attachment to the phenyl ring. One common method involves the reaction of 4-bromo-phenylboronic acid with pinacol in the presence of a palladium catalyst to form the boronic ester. This intermediate can then be reacted with
Biological Activity
The compound 4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxan-4-ol is a boron-containing organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and material science. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₇H₂₆BNO₄. It features a boron atom within a dioxaborolane ring and an oxan-4-ol moiety, contributing to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₆BNO₄ |
| Molecular Weight | 319.21 g/mol |
| Melting Point | 169–170 °C |
| Purity | ≥ 97% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing boron have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a role.
- Anticancer Potential : Preliminary studies suggest that boron-containing compounds may have anticancer effects due to their ability to influence cellular signaling pathways and induce apoptosis in cancer cells.
- Antimicrobial Properties : The presence of the boron atom may enhance the compound's ability to disrupt bacterial cell walls or interfere with metabolic processes in microorganisms.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various boron-containing compounds, including derivatives similar to this compound. Results indicated significant free radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Case Study 2: Anticancer Activity
Research focusing on the anticancer properties of boron compounds highlighted that derivatives of dioxaborolane exhibited cytotoxic effects against various cancer cell lines. For instance, one study reported IC50 values indicating effective inhibition of proliferation in breast cancer and colon cancer cell lines .
Case Study 3: Antimicrobial Effects
In vitro tests demonstrated that certain boron-containing compounds displayed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial membrane integrity .
Research Findings
Recent literature has documented various biological activities associated with boron-containing compounds:
-
Anticancer Activity :
- Compounds similar to this compound were found to inhibit tumor growth in preclinical models.
- Specific derivatives showed enhanced selectivity towards cancer cells over normal cells.
- Antimicrobial Activity :
-
Pharmacokinetics :
- The pharmacokinetic profiles of boron-containing drugs suggest favorable absorption and distribution characteristics.
- Ongoing research aims to optimize these profiles for better therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between the target compound and analogous boronic esters:
Reactivity in Cross-Coupling Reactions
The Suzuki-Miyaura reaction, a palladium-catalyzed process, is highly dependent on the electronic and steric properties of boronic esters .
- Its steric bulk could moderate coupling rates compared to less hindered analogs.
- [4-Chloro-3-(tetramethyl-dioxaborolan-2-yl)phenyl]methanol (2d): The electron-withdrawing chlorine atom activates the boronate for coupling but reduces solubility in polar solvents .
- Morpholine Derivative (CAS 906352-77-0): The trifluoromethyl group strongly withdraws electrons, increasing reactivity toward electrophiles. Morpholine’s basicity may aid in catalyst turnover .
- 3-Methoxy-4-(tetramethyl-dioxaborolan-2-yl)phenol: The phenol group’s acidity (pKa ~10) allows pH-dependent solubility, while methoxy provides moderate electron donation .
Solubility and Physicochemical Properties
- Hydroxymethyl vs. Oxan-4-ol : Compounds like [2d] and with hydroxymethyl groups exhibit higher polarity and water solubility compared to the target compound’s oxan-4-ol, which balances hydrophilicity with steric shielding .
- Trifluoromethyl Effects : The morpholine derivative (CAS 906352-77-0) has reduced solubility in aqueous media due to the hydrophobic trifluoromethyl group .
- Benzyloxy Group : The benzyloxy substituent in increases lipophilicity, favoring organic-phase reactions but limiting compatibility with polar solvents.
Research Findings and Case Studies
- Catalytic Efficiency : In a Suzuki-Miyaura coupling study, the target compound achieved 85% yield with 4-bromoanisole, outperforming the chlorophenyl analog (2d, 72% yield ) due to reduced steric hindrance .
- Thermal Stability : Differential scanning calorimetry (DSC) revealed the target compound’s decomposition temperature (~220°C ) exceeds that of the morpholine derivative (~195°C ), attributed to hydrogen-bonding stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
